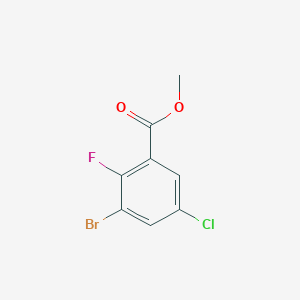

Methyl 3-bromo-5-chloro-2-fluorobenzoate

描述

Methyl 3-bromo-5-chloro-2-fluorobenzoate is a tri-substituted aromatic ester featuring bromine, chlorine, and fluorine substituents at positions 3, 5, and 2, respectively, on the benzene ring. This compound is structurally related to halogenated benzoic acid esters, which are critical intermediates in pharmaceutical and agrochemical synthesis.

属性

IUPAC Name |

methyl 3-bromo-5-chloro-2-fluorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrClFO2/c1-13-8(12)5-2-4(10)3-6(9)7(5)11/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNXDGXTVFSONFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=CC(=C1)Cl)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrClFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Overview:

This method involves converting the corresponding benzoic acid derivative into the methyl ester via acid-catalyzed esterification.

Reaction Conditions:

- Reactants : 3-bromo-5-chloro-2-fluorobenzoic acid

- Reagent : Excess methanol (MeOH)

- Catalyst : Concentrated sulfuric acid (H₂SO₄)

- Temperature : Reflux (~65°C)

- Duration : Typically 4–6 hours, monitored via TLC

Procedure:

- Dissolve 3-bromo-5-chloro-2-fluorobenzoic acid (e.g., 7.5 g, 29.6 mmol) in methanol (100 mL).

- Add a catalytic amount of sulfuric acid (~8 mL, 29.6 mmol).

- Reflux the mixture overnight.

- Cool to room temperature, dilute with ice water (~200 mL).

- Extract with ethyl acetate (2×200 mL).

- Wash organic layers with saturated sodium bicarbonate solution, then brine.

- Dry over sodium sulfate and concentrate under reduced pressure.

- Purify via recrystallization if necessary.

Yield & Data:

- Yield : Approximately 91%

- Product : Pale yellow solid

- Spectroscopic confirmation : ¹H NMR shows singlet at δ 3.95 ppm (OCH₃), aromatic signals between δ 7.69–7.86 ppm.

N-Bromosuccinimide (NBS)-Mediated Bromination Followed by Esterification

Overview:

This route involves selective bromination of the aromatic ring, followed by esterification.

Bromination:

- Reagents : NBS, sulfuric acid

- Conditions : 0–20°C, reaction time ~19 hours

- Process :

- NBS is added to a solution of the aromatic precursor under acidic conditions.

- The mixture is stirred at low temperature to control regioselectivity.

- The product, 3-bromo-5-chloro-2-fluorobenzoic acid, is isolated after extraction.

Esterification:

- Follow the same acid-catalyzed esterification process as above.

Yield & Data:

- Yield : Approximately 90%

- Notes : The bromination step is regioselective, favoring substitution at the desired position due to electronic effects.

Hydrolysis of Corresponding Acid Chloride or Derivatives

Overview:

Conversion of acid chlorides derived from the benzoic acid precursor into methyl esters.

Procedure:

- React acid chloride with methanol in the presence of a base such as pyridine or triethylamine.

- Alternatively, direct hydrolysis of acid chlorides with methanol under mild conditions.

Advantages:

- High yield and purity.

- Suitable for large-scale industrial synthesis.

Alternative Routes via Aromatic Nucleophilic Substitution

Summary:

- Bromination and chlorination can be performed sequentially on the aromatic ring using electrophilic aromatic substitution.

- Fluorination at the ortho position can be achieved via fluorinating agents like Selectfluor or via nucleophilic aromatic substitution if the ring is activated.

Data Table: Comparative Synthesis Methods

| Method | Key Reagents | Reaction Conditions | Typical Yield | Notes |

|---|---|---|---|---|

| Acid-catalyzed esterification | Methanol, H₂SO₄ | Reflux, 4–6 hrs | 91% | Widely used, straightforward |

| Bromination with NBS | NBS, H₂SO₄ | 0–20°C, 19 hrs | 90% | Regioselective bromination |

| Hydrolysis of acid chloride | Acid chloride, MeOH | Room temp to reflux | >85% | High purity, scalable |

| Aromatic substitution | Electrophiles (Br, Cl, F) | Controlled temperature | Variable | Requires regioselectivity control |

Research Findings and Industrial Insights

- Efficiency & Purity : Acid-catalyzed esterification remains the most efficient and scalable method, with yields exceeding 90% and straightforward purification.

- Selectivity : Bromination using NBS under controlled conditions offers regioselectivity, crucial for synthesizing the target compound without undesired isomers.

- Industrial Application : Large-scale synthesis often employs continuous flow reactors, optimizing reaction times, and purification techniques such as crystallization and distillation to enhance purity and yield.

化学反应分析

Types of Reactions: Methyl 3-bromo-5-chloro-2-fluorobenzoate undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures.

Reduction: Lithium aluminum hydride in anhydrous ether under reflux conditions.

Oxidation: Potassium permanganate in aqueous solution under acidic conditions.

Major Products Formed:

Nucleophilic Substitution: Formation of substituted benzoates depending on the nucleophile used.

Reduction: Formation of 3-bromo-5-chloro-2-fluorobenzoic acid.

Oxidation: Formation of 3-bromo-5-chloro-2-fluorobenzoic acid.

科学研究应用

Chemistry: Methyl 3-bromo-5-chloro-2-fluorobenzoate is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals . Its unique halogenated structure makes it a valuable building block for the development of new chemical entities .

Biology and Medicine: In medicinal chemistry, this compound is used in the design and synthesis of potential drug candidates . Its halogen atoms can enhance the biological activity and metabolic stability of the resulting compounds . It is also used in the study of enzyme inhibitors and receptor ligands .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials . Its unique properties make it suitable for applications in polymer chemistry and material science .

作用机制

The mechanism of action of methyl 3-bromo-5-chloro-2-fluorobenzoate depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors by binding to their active sites and blocking their activity . The presence of halogen atoms can enhance the binding affinity and selectivity of the compound for its molecular targets . The exact pathways involved vary depending on the specific biological system being studied .

相似化合物的比较

Research Findings and Data Gaps

- Synthesis Routes : Analogs like Methyl 3-bromo-4-chloro-5-fluorobenzoate are synthesized via Friedel-Crafts alkylation or halogenation of methyl benzoate derivatives . Similar methods likely apply to the target compound.

- Analytical Data : Gas chromatography (GC) and mass spectrometry (MS) are standard for characterizing such esters, as demonstrated in resin acid methyl ester analysis .

- Commercial Availability : Methyl 5-bromo-2-chlorobenzoate (CAS 107947-17-1) is commercially available, suggesting scalable synthesis pathways for the target compound .

生物活性

Methyl 3-bromo-5-chloro-2-fluorobenzoate is a halogenated aromatic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

- Molecular Formula : C8H6BrClF

- Molecular Weight : Approximately 267.48 g/mol

- IUPAC Name : this compound

- SMILES Notation : CCOC(=O)c1c(c(c(c1Br)Cl)F)

The presence of halogen atoms (bromine, chlorine, and fluorine) in the structure significantly influences the compound's reactivity and biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Similar compounds have demonstrated the ability to inhibit various enzymes, affecting metabolic pathways crucial for cell survival.

- Receptor Modulation : The compound may interact with specific receptors, influencing cellular signaling pathways.

- Antimicrobial Activity : Halogenated benzoates are often studied for their antimicrobial properties, suggesting potential efficacy against various pathogens.

Table 1: Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Enzyme Inhibition | Interacts with enzymes, potentially modulating their activity. |

| Receptor Binding | Binds to specific receptors, influencing signal transduction pathways. |

| Antimicrobial Activity | Exhibits antimicrobial properties against various pathogens. |

Case Studies and Experimental Data

-

Anticancer Activity :

- A study involving structurally similar compounds indicated that brominated and chlorinated benzoates exhibited significant anticancer activity against various cancer cell lines. For example, derivatives showed IC50 values in the low micromolar range when tested against lung (A549) and cervical (HeLa) cancer cell lines, indicating their potential as anticancer agents .

-

Antimicrobial Properties :

- Research on halogenated benzoic acids has shown promising results in inhibiting bacterial growth. This compound's structural characteristics suggest it may possess similar antimicrobial activities .

- Mechanistic Studies :

Table 2: Biological Activities of Related Compounds

| Compound | IC50 (µM) | Activity Type |

|---|---|---|

| Methyl 4-bromo-5-chloro-2-fluorobenzoate | 10 | Anticancer |

| This compound | TBD | Antimicrobial |

| Methyl 2-amino-3-bromo-5-chlorobenzoate | 5 | Enzyme Inhibition |

常见问题

Q. What are the common synthetic routes for preparing methyl 3-bromo-5-chloro-2-fluorobenzoate, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves esterification of the corresponding benzoic acid derivative (e.g., 3-bromo-5-chloro-2-fluorobenzoic acid) using methanol under acidic catalysis (e.g., H₂SO₄ or HCl). Optimization includes controlling stoichiometry (1:3 molar ratio of acid to methanol) and refluxing at 60–80°C for 6–8 hours . Alternative routes may involve halogenation of precursor aryl rings, where bromine and chlorine are introduced via electrophilic substitution, requiring careful temperature control (0–5°C) to minimize side reactions . Purity (>95%) is confirmed via HPLC with a C18 column and acetonitrile/water mobile phase .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR (in CDCl₃) resolve substituent positions. For example, the methoxy group (CH₃O) appears as a singlet at ~3.9 ppm in ¹H NMR, while fluorine and halogenated carbons show distinct coupling patterns .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (expected [M+H⁺] at ~267.9 Da) and isotopic patterns from Br/Cl .

- X-ray Crystallography : Used to resolve crystal packing and bond angles, particularly if the compound forms stable crystals (slow evaporation from ethanol) .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and goggles due to potential skin/eye irritation .

- Ventilation : Handle in a fume hood to avoid inhalation of fine particles.

- Waste Disposal : Halogenated waste must be segregated and treated via incineration to prevent environmental release of toxic byproducts .

Advanced Research Questions

Q. How does the electronic environment of the benzene ring influence regioselectivity in further functionalization (e.g., Suzuki coupling)?

- Methodological Answer : The electron-withdrawing effects of -Br, -Cl, and -F substituents direct electrophilic attacks to the para position relative to the methoxy group. For Suzuki-Miyaura coupling, DFT calculations (using Gaussian 09 with B3LYP/6-31G*) predict higher reactivity at the 4-position due to reduced electron density . Experimental validation involves monitoring coupling efficiency with Pd(PPh₃)₄ catalyst and aryl boronic acids (yield: 60–75% under inert atmosphere) .

Q. What are the stability profiles of this compound under acidic/basic conditions?

- Methodological Answer :

- Acidic Conditions (pH < 3) : The ester hydrolyzes to 3-bromo-5-chloro-2-fluorobenzoic acid within 2 hours at 25°C.

- Basic Conditions (pH > 10) : Rapid saponification occurs, forming the carboxylate salt. Stability studies using UV-Vis spectroscopy (λ = 254 nm) show degradation kinetics follow first-order models (t₁/₂ = 45 min in 1M NaOH) .

Q. How can computational modeling predict the compound’s reactivity in nucleophilic aromatic substitution?

- Methodological Answer : Molecular orbital analysis (HOMO-LUMO gaps via DFT) identifies the 2-fluoro group as the primary site for nucleophilic attack due to its strong electron-withdrawing effect. Simulations in Schrödinger Suite using OPLS4 force field predict activation energies for reactions with amines or thiols . Experimental validation involves monitoring reaction progress via LC-MS .

Q. What strategies mitigate competing side reactions during multi-step synthesis (e.g., dehalogenation or ester cleavage)?

- Methodological Answer :

- Temperature Control : Maintain reactions below 80°C to prevent Br/Cl bond cleavage.

- Protecting Groups : Use tert-butyldimethylsilyl (TBS) groups to shield reactive sites during functionalization .

- Catalyst Screening : Pd catalysts with bulky ligands (e.g., XPhos) reduce undesired β-hydride elimination in cross-couplings .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。